molecular formula C14H15NO7 B2671958 Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate CAS No. 540791-94-4

Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate

Cat. No.: B2671958
CAS No.: 540791-94-4
M. Wt: 309.274
InChI Key: PPUVMTUBSOPBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate is an organic compound with a complex structure that includes ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate typically involves multi-step organic reactions. One common method includes the esterification of isophthalic acid followed by the introduction of the carboxyethyl group through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the ester and amide groups into their corresponding alcohols and amines.

    Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols and amines.

Scientific Research Applications

Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl-5-carboxyethyl-2-furanpentanoic acid: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    Phenylboronic pinacol esters: These compounds are also used in organic synthesis but have different chemical properties and applications.

Uniqueness

Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate is unique due to its combination of ester and amide functional groups, which provide a versatile platform for chemical modifications. This versatility makes it valuable in various fields of research and industry.

Properties

IUPAC Name

4-[3,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-21-13(19)8-5-9(14(20)22-2)7-10(6-8)15-11(16)3-4-12(17)18/h5-7H,3-4H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUVMTUBSOPBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.